molecular formula C11H11BrN2O B11757894 7-(bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one

7-(bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B11757894
M. Wt: 267.12 g/mol
InChI Key: LXECYAKMMDYOIC-UHFFFAOYSA-N
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Description

7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a heterocyclic compound that features a naphthyridine core with a bromomethyl group at the 7-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one typically involves the bromomethylation of a naphthyridine precursor. One common method involves the reaction of 3-ethyl-1H-1,5-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the naphthyridine core.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products typically involve the removal of the bromomethyl group or the reduction of other functional groups to simpler forms.

Scientific Research Applications

7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one involves its interaction with biological macromolecules such as DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on DNA, leading to crosslinking or intercalation. This can disrupt DNA replication and transcription, ultimately inhibiting cell proliferation . The compound may also interact with specific proteins involved in DNA repair pathways, further enhancing its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-bis(bromomethyl)acridine
  • 2,7-bis(bromomethyl)acridine
  • 2-(bromomethyl)-7-methylacridine
  • 2,7-dimethylacridine

Uniqueness

7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C11H11BrN2O/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

LXECYAKMMDYOIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CBr)NC1=O

Origin of Product

United States

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